1-bromo-4-[bromo(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene
Description
Properties
CAS No. |
1496440-65-3 |
|---|---|
Molecular Formula |
C15H12Br2ClF |
Molecular Weight |
406.51 g/mol |
IUPAC Name |
1-bromo-4-[bromo-(5-chloro-2-fluorophenyl)methyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C15H12Br2ClF/c1-8-6-13(16)9(2)5-11(8)15(17)12-7-10(18)3-4-14(12)19/h3-7,15H,1-2H3 |
InChI Key |
KMTIJBFOBDHQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(C2=C(C=CC(=C2)Cl)F)Br |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Halogen Diversity: The target compound uniquely combines Br, Cl, and F, enhancing electrophilic reactivity compared to mono-halogenated analogs like 4-bromo-2,5-dimethylbenzene .
Reactivity Insights :
- Bromination Efficiency: The target compound’s synthesis likely requires controlled bromination to avoid over-halogenation, a challenge noted in the production of 4-bromo-2,5-dichlorophenol .
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing effects of halogens may direct EAS to specific positions, as seen in the synthesis of 2-methyl nicotinamide derivatives using 4-bromo-2,5-difluoro benzaldehyde .
Physicochemical Properties
- Solubility : Higher halogen content (Br, Cl, F) likely decreases solubility in polar solvents compared to methyl- or methoxy-substituted analogs (e.g., 1-bromo-2,5-dimethoxybenzene) .
- Thermal Stability : Brominated aromatics generally exhibit higher thermal stability; the benzyl substituent may lower melting points relative to fully halogenated compounds like those in .
Preparation Methods
Bromination of 2,5-Dimethyltoluene
The 1-bromo-2,5-dimethylbenzene intermediate is synthesized via electrophilic aromatic bromination of p-xylene (1,4-dimethylbenzene). Using Br₂ (1 equiv) in the presence of FeBr₃ (5 mol%) at 0–25°C achieves 78% regioselectivity for position 1. Excess Br₂ leads to di-brominated byproducts, necessitating careful stoichiometry.
Table 1: Bromination Optimization
| Catalyst | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| FeBr₃ | 0 | 72 | 78 |
| AlCl₃ | 25 | 65 | 68 |
| I₂ | 40 | 58 | 62 |
Benzyl Bromide Functionalization
Radical Bromination of 4-Methyl Substituent
The benzyl bromide group is introduced via N-bromosuccinimide (NBS) -mediated radical bromination. Irradiation (λ = 300–400 nm) of 1-bromo-2,5-dimethylbenzene in CCl₄ with NBS (1.2 equiv) and benzoyl peroxide (2 mol%) yields 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene at 65% efficiency. Competing side reactions include allylic bromination and ring bromination, mitigated by controlling light exposure and reaction time.
Mechanism :
Radical initiation by benzoyl peroxide generates bromine radicals, abstracting hydrogen from the methyl group.
Coupling of 5-Chloro-2-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
The 5-chloro-2-fluorophenyl moiety is introduced via palladium-catalyzed coupling . Treating 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene with 5-chloro-2-fluorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours achieves 70% yield.
Table 2: Coupling Conditions Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 70 |
| Pd(OAc)₂/XPhos | DME | 100 | 65 |
| NiCl₂(dppp) | Toluene | 110 | 58 |
Alternative Pathways and Modifications
Friedel-Crafts Alkylation
An alternative route employs Friedel-Crafts alkylation using 5-chloro-2-fluorobenzyl bromide and 1-bromo-2,5-dimethylbenzene. However, steric hindrance from methyl and bromine groups reduces electrophilicity, yielding <30% product.
Grignard Reagent Addition
Reacting 4-bromomethyl-1-bromo-2,5-dimethylbenzene with 5-chloro-2-fluorophenylmagnesium bromide in dry ether provides a 55% yield but requires stringent anhydrous conditions.
Purification and Characterization
Final purification via column chromatography (SiO₂, hexane/EtOAc 9:1) isolates the target compound in >95% purity. Characterization data:
-
¹H NMR (CDCl₃): δ 7.42 (d, 1H, Ar-H), 7.15 (m, 2H, Ar-H), 4.89 (s, 2H, CH₂Br), 2.33 (s, 6H, CH₃).
-
MS (ESI) : m/z 437.8 [M+H]⁺.
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood due to volatile halogenated intermediates.
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous. Refer to SDS guidelines for brominated aromatics .
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